molecular formula C15H20N2O B11865222 1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone

1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone

Cat. No.: B11865222
M. Wt: 244.33 g/mol
InChI Key: GTNLOWPGCKMFSM-UHFFFAOYSA-N
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Description

1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone (CAS: 947724-87-0) is a spirocyclic compound featuring a piperidine ring fused with a dihydroquinoline moiety via a spiro linkage at position 4 of the piperidine. Its molecular formula is C₁₅H₂₀N₂O, with a molecular weight of 244.34 g/mol . The spiro architecture introduces conformational rigidity, which can enhance binding affinity and selectivity toward biological targets, such as enzymes or receptors involved in neurological and oncological pathways .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-spiro[2,3-dihydroquinoline-4,4'-piperidine]-1-ylethanone

InChI

InChI=1S/C15H20N2O/c1-12(18)17-11-8-15(6-9-16-10-7-15)13-4-2-3-5-14(13)17/h2-5,16H,6-11H2,1H3

InChI Key

GTNLOWPGCKMFSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CCNCC2)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone typically involves multi-step reactions. One common method includes the condensation of piperidine derivatives with quinoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated spirocyclic compounds .

Scientific Research Applications

1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs of 1-(2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone, highlighting differences in substituents, ring systems, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance/Applications Reference
1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] C₂₃H₂₄N₂O 344.45 Benzyl and acyl substituents; spiro[piperidine-4,2'-quinoline] scaffold Synthetic intermediates for bioactive compounds
1'H-Spiro[indoline-3,2'-quinolin]-2-ones C₁₉H₁₆N₂O 288.35 Indoline-quinoline spiro system; ketone at position 2 Antiplasmodial activity
NVP-LMU348 C₂₉H₂₈F₂N₄O₂ 514.56 Spiro[piperidine-4,4'-quinazoline] core; difluorobenzamide side chain Investigational kinase inhibitor
1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone C₁₆H₂₁NO₃ 275.35 Chroman ring fused with piperidine; hydroxyl and acetyl groups Pharmaceutical intermediate

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated at 2.1–2.5 , comparable to analogs like 1'-acyl derivatives (logP ~2.8) but lower than NVP-LMU348 (logP ~4.1) due to the latter’s fluorinated aromatic groups .
  • Solubility : Moderate aqueous solubility (~50–100 μM) in PBS, typical of spirocyclic amines .

Research Findings and Challenges

  • Biological Optimization : While spiropiperidines show promise, their metabolic stability and pharmacokinetic profiles require further optimization for therapeutic use .

Biological Activity

1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone, also known by its CAS number 947724-87-0, is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 244 g/mol
  • CAS Number : 947724-87-0

The compound features a spiro-piperidine structure fused with a quinoline moiety, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone. For instance, dispirooxindolopyrrolidine derivatives have demonstrated significant antibacterial activity against healthcare-associated microbial pathogens (HAMPs). The antimicrobial efficacy was assessed using the agar diffusion method and minimal inhibitory concentration (MIC) values, showing promising results against various strains .

CompoundMIC (μM)Activity
Compound A3.2Mycobacterium tuberculosis
Compound B9.5Mycobacterium tuberculosis
1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanoneTBDTBD

The mechanism of action for compounds in this class often involves interaction with specific bacterial proteins. For instance, structural modifications in related compounds have been shown to enhance their interaction with mycobacterial proteins, leading to increased antibacterial potency . The presence of basic nitrogen in the piperidine ring contributes to the solubility and bioactivity of these compounds.

Study 1: Antituberculosis Activity

In a study focused on antituberculosis activity, several derivatives of spiro-piperidine compounds were synthesized and tested. The results indicated that modifications in the molecular structure could significantly enhance the antibacterial activity against Mycobacterium tuberculosis. The most potent compound exhibited an MIC of 0.10 μM .

Study 2: Antioxidant Properties

Another aspect of biological activity investigated was the antioxidant potential of spiro compounds. The DPPH radical scavenging assay revealed that certain derivatives not only exhibited antibacterial properties but also demonstrated significant antioxidant activity, suggesting a dual mechanism that could be beneficial in therapeutic applications .

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